1-Octylazepan-2-one
Description
1-Octylazepan-2-one is a seven-membered cyclic amide (lactam) with an octyl alkyl chain substituted at the 1-position of the azepanone ring. Its IUPAC name follows systematic nomenclature rules, where "azepan-2-one" denotes the lactam structure, and "1-octyl" specifies the substitution at the first carbon of the ring .
Properties
IUPAC Name |
1-octylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c1-2-3-4-5-6-9-12-15-13-10-7-8-11-14(15)16/h2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAMZEDHHWTTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373009 | |
| Record name | 1-octylazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59227-88-2 | |
| Record name | N-Octylcaprolactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59227-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Azepin-2-one, hexahydro-1-octyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059227882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Azepin-2-one, hexahydro-1-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-octylazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-octylazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octylazepan-2-one can be synthesized through several methods. One common approach involves the reaction of caprolactam with octylamine under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like sodium methoxide. The mixture is heated to reflux, allowing the formation of this compound through nucleophilic substitution.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove impurities and obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-Octylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted azepanones depending on the reagents used.
Scientific Research Applications
1-Octylazepan-2-one has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 1-octylazepan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may disrupt cell membrane integrity or inhibit essential enzymes in microbial cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 1-octylazepan-2-one, we compare it structurally and functionally to three related compounds: caprolactam (azepan-2-one), N-methylazepan-2-one , and 5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (methylclonazepam) .
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|---|---|
| This compound | C₁₃H₂₅NO | 211.35 | 1-octyl | ~45–55* | 3.8 |
| Caprolactam | C₆H₁₁NO | 113.16 | None | 69–71 | 0.6 |
| N-Methylazepan-2-one | C₇H₁₃NO | 127.19 | 1-methyl | ~30–40* | 1.2 |
| Methylclonazepam | C₁₆H₁₂ClN₃O₃ | 329.75 | 2-chlorophenyl, nitro | 176–178 | 2.1 |
*Predicted based on alkyl chain effects on crystallinity.
Key Findings:
Lipophilicity :
- The octyl chain in this compound significantly increases its hydrophobicity (logP = 3.8) compared to caprolactam (logP = 0.6) and N-methylazepan-2-one (logP = 1.2). This property may enhance its utility in lipid-based formulations or as a solubilizing agent for hydrophobic systems .
Thermal Stability :
- Longer alkyl chains reduce melting points by disrupting crystal packing. This compound’s predicted melting point (~45–55°C) is lower than caprolactam’s (69–71°C), aligning with trends observed in alkyl-substituted lactams .
Reactivity :
- The electron-withdrawing lactam group in this compound may facilitate nucleophilic reactions at the carbonyl carbon, similar to caprolactam’s use in polymer synthesis (e.g., nylon-6). However, steric hindrance from the octyl chain could slow reaction kinetics compared to smaller analogs .
Biological Activity: Unlike methylclonazepam, a bioactive benzodiazepine derivative with a chloro-phenyl group and nitro substituent, this compound lacks aromatic or electron-deficient groups critical for receptor binding.
Analytical Characterization
Spectroscopic data for lactams like this compound typically include:
Biological Activity
1-Octylazepan-2-one, with the molecular formula C₁₄H₂₇NO, is a compound characterized by a seven-membered azepane ring with an octyl group attached to one nitrogen atom and a carbonyl group at the second position. This unique structure contributes to its potential biological activities, including antimicrobial and antifungal properties. Research into its synthesis and biological applications is ongoing, highlighting its relevance in various scientific fields.
Synthesis of this compound
This compound can be synthesized through several methods, primarily involving the reaction of caprolactam with octylamine. Common synthetic routes include:
- Reflux Method : The reaction typically requires a solvent such as toluene and a catalyst like sodium methoxide, followed by heating to facilitate nucleophilic substitution.
- Industrial Production : Continuous flow reactors are often employed for scalable synthesis, optimizing reaction conditions for high yields and purity.
Chemical Reactions
This compound is versatile in organic synthesis, undergoing various chemical reactions:
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Oxo derivatives |
| Reduction | Lithium aluminum hydride | Reduced amine derivatives |
| Substitution | Alkyl halides or acyl chlorides with sodium hydroxide | Substituted azepanones |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. In particular, studies have shown its effectiveness against various fungal isolates, including Aspergillus spp. and Candida spp.
Case Study: Antifungal Activity Evaluation
A study evaluated the antifungal activity of this compound against clinically relevant fungal strains using standardized microbroth dilution assays. The findings demonstrated promising growth inhibition:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Aspergillus niger | 32 µg/mL |
| Candida albicans | 16 µg/mL |
The mechanism of action appears to involve disruption of cell membrane integrity or inhibition of essential enzymes in fungal cells, particularly affecting ergosterol biosynthesis.
Cytotoxicity Studies
In vitro cytotoxicity studies have been conducted on human cell lines to assess the safety profile of this compound:
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 17 |
| HUVEC | 50 |
| MCF10A | >50 |
These results suggest that while the compound exhibits biological activity, it also presents a degree of cytotoxicity that warrants further investigation.
The biological activity of this compound is attributed to its interaction with specific molecular targets. As a ligand, it can bind to receptors or enzymes, modulating their activity. In antimicrobial applications, it may disrupt critical cellular processes such as membrane integrity or inhibit enzymes involved in sterol biosynthesis.
Comparison with Similar Compounds
This compound shares structural similarities with other azepan derivatives but is distinguished by its long alkyl chain which influences its hydrophobic properties:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 1-Hexylazepan-2-one | Azepan derivative | Shorter alkyl chain; lower lipophilicity |
| 1-Decylazepan-2-one | Azepan derivative | Longer alkyl chain; increased hydrophobicity |
| 1-Benzylazepan-2-one | Benzyl-substituted azepanone | Different reactivity and applications |
This unique combination of structural features makes this compound particularly useful for applications requiring specific solubility and binding characteristics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
